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Compound of Interest

3-iodo-1-methyl-4-nitro-1H-
Compound Name:
pyrazole

Cat. No.: B2615839

The compound 3-iodo-1-methyl-4-nitro-1H-pyrazole, identified by CAS number 186298-52-2,
is a substituted aromatic heterocycle.[1][2][3][4] Its molecular structure, featuring a pyrazole
core with iodo, methyl, and nitro substituents, suggests its potential as a versatile intermediate
in the synthesis of more complex molecules. The presence of the electron-withdrawing nitro
group and the bulky iodo substituent significantly influences its chemical reactivity and physical
properties.

Melting Point: An Evidence-Based Estimation

A thorough review of scientific literature and chemical databases reveals no experimentally
determined melting point for 3-iodo-1-methyl-4-nitro-1H-pyrazole. However, we can formulate
a reliable estimate by examining the melting points of structurally related compounds. The
melting point is governed by the efficiency of crystal lattice packing and the strength of
intermolecular forces. Key structural elements influencing these factors in the target molecule
are the N-methyl group, the C4-nitro group, and the C3-iodo group.

The melting point of a protected analog, 1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole, has
been reported as 82-84 °C.[5] The ethoxyethyl protecting group is significantly larger and more
flexible than the methyl group in our target compound, which would disrupt crystal packing and
likely lower the melting point compared to a smaller, more symmetrical N-alkylated counterpart.
Conversely, other simple nitropyrazoles, which lack the heavy iodo atom, exhibit a wide range
of melting points depending on their substitution pattern.[6][7]
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By comparing these related structures, we can analyze the contribution of each substituent to

the overall melting point.
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The presence of the nitro group generally increases the melting point due to strong dipole-

dipole interactions. The replacement of a hydrogen atom with a large, polarizable iodine atom
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significantly increases the molecular weight and potential for van der Waals interactions, which
typically elevates the melting point. While 1-methyl-4-nitro-1H-pyrazole melts at 82 °C, the
addition of the heavy iodo atom at the 3-position is expected to increase this value
substantially. Therefore, a scientifically sound estimated melting point for 3-iodo-1-methyl-4-
nitro-1H-pyrazole is in the range of 95-110 °C.

Synthesis Protocol

The synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole can be achieved through a multi-step
process starting from a commercially available pyrazole. The sequence of reactions—
methylation, nitration, and iodination—is critical to ensure the desired regioselectivity. The
following protocol is a representative pathway based on established methodologies for the
functionalization of pyrazole rings.[7][8]

Proposed Synthetic Pathway

A logical synthetic route involves the initial N-methylation of 4-nitropyrazole, followed by
iodination. This approach leverages the directing effects of the existing substituents to install
the iodo group at the desired C3 position.

4 )

Step 1: N-Methylation

(4-Nitro-1H-pyrazole)

2COs3, lodomethane (CHsl)
in DMF, 25 °C, 14h

(1—Methyl-4-nitro-1H-pyrazole)
- J

N-lodosuccinimide (NIS)
in Acetonitrile, reflux

Step 2: Iodination

(3-iodo-1-methyl-4—nitro-lH-pyrazole)
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Caption: Proposed two-step synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole.

Step-by-Step Experimental Methodology

PART A: Synthesis of 1-Methyl-4-nitro-1H-pyrazole

Reagent Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in N,N-dimethylformamide
(DMF), add potassium carbonate (K2COs, 1.5 eq) at room temperature.

o Causality: Potassium carbonate acts as a mild base to deprotonate the pyrazole nitrogen,
forming the nucleophilic pyrazolate anion. DMF is an excellent polar aprotic solvent for this
type of reaction.

Methylation: Add iodomethane (CHsl, 1.2 eq) dropwise to the suspension.

o Causality: lodomethane is a potent electrophile for Sn2 reactions. The dropwise addition
helps to control any potential exotherm.

Reaction Monitoring: Stir the reaction mixture at 25 °C for 14 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).[7]

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract
with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-
methyl-4-nitro-1H-pyrazole.

PART B: Synthesis of 3-iodo-1-methyl-4-nitro-1H-pyrazole

Reagent Preparation: Dissolve the 1-methyl-4-nitro-1H-pyrazole (1.0 eq) from Part A in
acetonitrile. Add N-lodosuccinimide (NIS, 1.1 eq).

o Causality: NIS is an electrophilic iodinating agent. The electron-donating nature of the N-
methyl group and the ring nitrogen atoms directs electrophilic substitution primarily to the
C3 and C5 positions. The C4 position is blocked by the nitro group.
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 lodination Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

e Work-up and Isolation: Cool the reaction mixture to room temperature and remove the
solvent in vacuo. Dissolve the residue in dichloromethane and wash with agueous sodium
thiosulfate solution to remove any unreacted iodine, followed by a water wash.

 Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate. The resulting crude product can be purified by recrystallization or column
chromatography to afford the final product, 3-iodo-1-methyl-4-nitro-1H-pyrazole.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized 3-iodo-1-methyl-4-nitro-1H-
pyrazole, a suite of standard analytical techniques should be employed.
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Caption: Workflow for the analytical validation of the target compound.
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Expected Analytical Data

The following table summarizes the expected results from the characterization of 3-iodo-1-

methyl-4-nitro-1H-pyrazole.

Technique Expected Result Purpose
] ] Sharp range, estimated 95-110 )
Melting Point oc Purity assessment
) Confirms proton count and
Two singlets: & = 4.0 ppm (3H, ] ]
electronic environment. The
1H NMR N-CHs) and 6 = 8.5 ppm (1H, ) ]
C5-H is deshielded by the
C5-H). _ _
adjacent nitro group.
Four distinct signals
corresponding to the N-CHs Elucidates the carbon
13C NMR

carbon, and the three pyrazole
ring carbons (C3, C4, C5).

skeleton.

Mass Spec (HRMS)

Calculated exact mass for
[M+H]*: 253.9421.

Unambiguously confirms the

molecular formula C4HaIN3O2.

[1]

IR Spectroscopy

Strong absorption bands at
approx. 1520 cm~1
(asymmetric NO2) and 1340

cm~1t (symmetric NO2).

Confirms the presence of the

nitro functional group.

Conclusion

While an experimentally confirmed melting point for 3-iodo-1-methyl-4-nitro-1H-pyrazole is

not available in current literature, a well-supported estimate of 95-110 °C has been derived

through comparative analysis of its structural analogs. This guide provides a robust and logical

pathway for its synthesis and a clear workflow for its analytical confirmation. The detailed

protocols and mechanistic rationale are designed to empower researchers in their use of this

compound as a valuable building block in further chemical discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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